

half-life of ELA-32 in human plasma vs. kidney homogenates

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Compound of Interest

Compound Name: ELA-32(human)

Cat. No.: B10788165

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ELA-32 Stability: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the stability of ELA-32 in different biological matrices. The following troubleshooting guides and FAQs address common questions and issues encountered during experimental procedures.

Half-life of ELA-32: Human Plasma vs. Kidney Homogenates

The stability of ELA-32, a peptide ligand of the apelin receptor, varies significantly between human plasma and kidney tissue. Understanding these differences is crucial for designing and interpreting experiments related to its therapeutic potential in areas like cardiovascular disease.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

A comparative analysis of ELA-32's half-life reveals a stark contrast in its stability. In human plasma, ELA-32 demonstrates a relatively slow degradation, whereas in kidney homogenates, the degradation is exceptionally rapid.

Biological Matrix	Half-life of ELA-32	Reference
Human Plasma	47.2 ± 5.7 minutes	[1] [2] [3]
Human Kidney Homogenates	44.2 ± 3 seconds	[1] [2] [3]

Experimental Protocols

The following section outlines the methodology for determining the in vitro metabolism and half-life of synthetic ELA-32 in human plasma and kidney homogenates.

In Vitro Metabolism Assay

Objective: To identify metabolites and determine the half-life of ELA-32 in human plasma and kidney homogenates.

Methodology:

- Incubation: Human kidney homogenates or plasma were incubated with ELA-32 at 37 °C.[\[2\]](#)
[\[3\]](#)
- Aliquoting: Aliquots were collected at various time points over a 2-4 hour period and transferred into guanidine hydrochloride to stop enzymatic degradation.[\[2\]](#)[\[3\]](#)
- Protein Precipitation: Proteins in the collected aliquots were precipitated.[\[2\]](#)[\[3\]](#)
- Solid-Phase Extraction: The supernatant was subjected to solid-phase extraction to isolate the peptides.[\[2\]](#)[\[3\]](#)
- Reduction and Alkylation: All samples underwent reduction and alkylation.[\[2\]](#)
- Mass Spectrometry Analysis: The prepared samples were analyzed using an Orbitrap mass spectrometer in both high and nano flow modes to identify ELA-32 and its metabolites.[\[2\]](#)[\[3\]](#)

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during their experiments with ELA-32.

Q1: Why is the half-life of ELA-32 so much shorter in kidney homogenates compared to plasma?

A1: The rapid degradation of ELA-32 in kidney homogenates is due to high enzymatic activity in the kidney.^[1] The kidney is a major site of peptide metabolism and clearance. In contrast, plasma has a lower concentration of the specific enzymes responsible for ELA-32 degradation, leading to a longer half-life.^[1]

Q2: What are the major metabolites of ELA-32 identified in human plasma?

A2: In human plasma, the primary metabolites of ELA-32 with potential biological activity that have been identified are ELA-11, ELA-16, ELA-19, and ELA-20.^{[1][2]} Interestingly, ELA-21 was not identified as a major metabolite in these studies.^[1]

Q3: We are observing poor chromatographic peaks when trying to measure endogenous ELA peptides. What could be the cause?

A3: ELA peptides are prone to oxidation, which can lead to poor chromatographic performance.^{[2][3]} To mitigate this, ensure proper sample handling and consider using antioxidants during sample preparation. Additionally, optimizing the reduction and alkylation steps in your protocol is crucial.

Q4: Can we use the identified stable fragment, ELA-16, for developing new drugs?

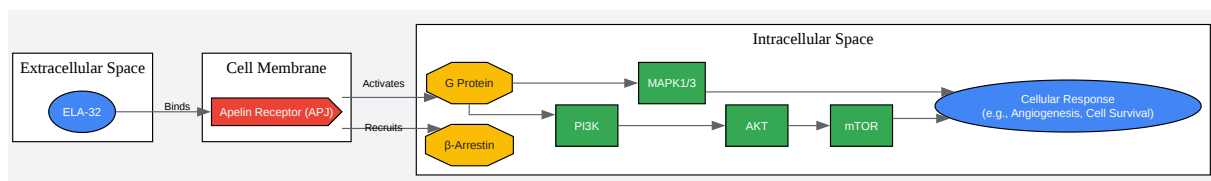
A4: The identification of ELA-16 as a potentially more stable fragment in plasma suggests it could be a promising template for designing new, more stable analogues for the apelin receptor.^{[2][3]} Further research is needed to fully characterize its biological activity and pharmacokinetic profile.

Q5: What signaling pathways are activated by ELA-32?

A5: ELA-32 is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.^{[4][5]} Upon binding, it can activate several downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK1/3 pathways.^[6] ELA-32 has also been shown to have a strong bias towards the β -arrestin dependent signaling pathway.^{[4][7]}

Visualizations

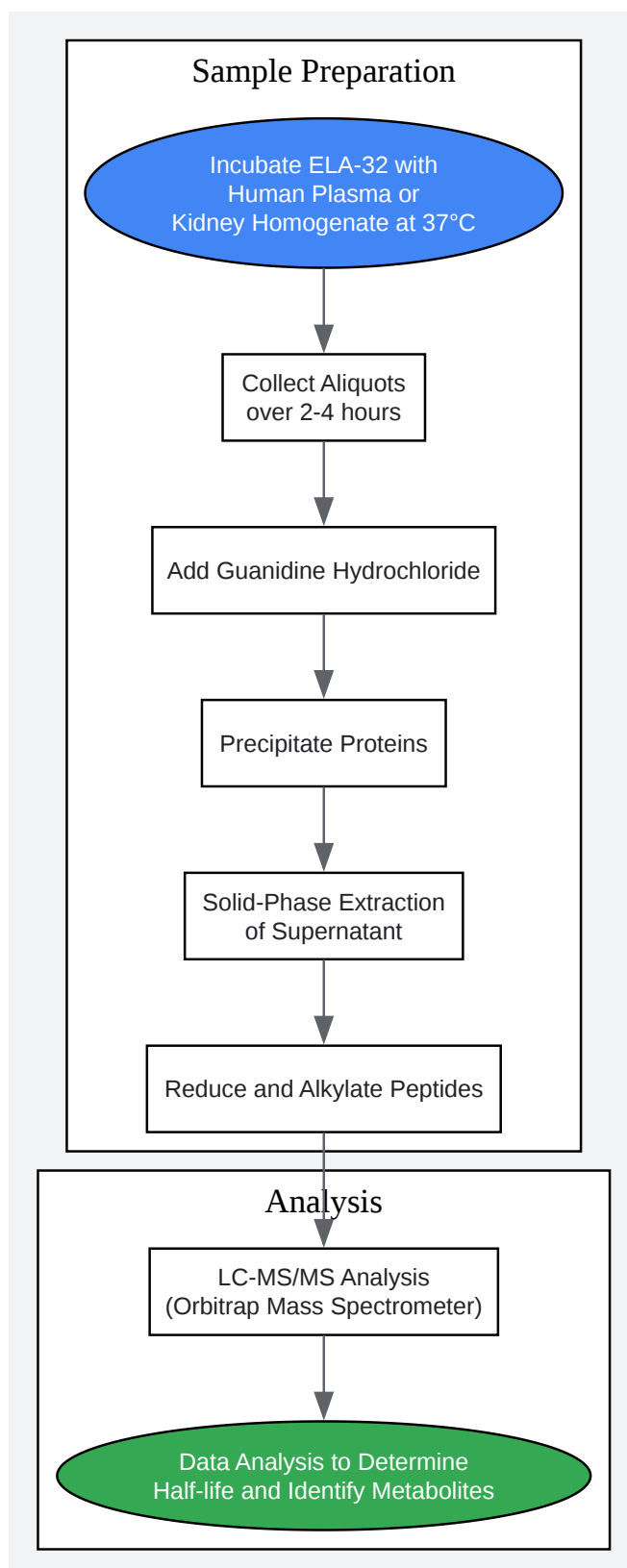
ELA-32 Signaling Pathway



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Caption: ELA-32 binds to the apelin receptor, initiating intracellular signaling cascades.

Experimental Workflow for ELA-32 Half-life Determination



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Caption: Workflow for determining the in vitro half-life and metabolites of ELA-32.

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